

An In-depth Technical Guide to 2-Bromo-8-methoxyquinoline

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Compound of Interest

Compound Name: **2-Bromo-8-methoxyquinoline**

Cat. No.: **B1283758**

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CAS Number: 199871-96-0

This technical guide provides a comprehensive overview of **2-Bromo-8-methoxyquinoline**, a heterocyclic building block of significant interest to researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and a common application, and explores its relevance in biological signaling pathways.

Physicochemical Properties and Safety Data

2-Bromo-8-methoxyquinoline is a substituted quinoline derivative. The strategic placement of the bromo and methoxy groups on the quinoline scaffold makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Table 1: Physicochemical Data for **2-Bromo-8-methoxyquinoline**

Property	Value	Reference
CAS Number	199871-96-0	[1] [2]
Molecular Formula	C ₁₀ H ₈ BrNO	[1]
Molecular Weight	238.08 g/mol	[1]
Appearance	Orange to yellow solid	[3] [4]
Melting Point	71-75 °C	[3]
Purity	Typically ≥94%	[4]
Storage	Store in a refrigerator (2-8 °C) in a dry, sealed container	[3]

Table 2: Safety Information for **2-Bromo-8-methoxyquinoline**

Hazard Statement	Precautionary Statement	Signal Word	Pictogram
H302: Harmful if swallowed.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	Warning	Exclamation Mark
H315: Causes skin irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		
H319: Causes serious eye irritation.			
H335: May cause respiratory irritation.			

This safety information is based on available data for the compound and may not be exhaustive. Always consult the latest Safety Data Sheet (SDS) before handling.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a closely related isomer, which can be adapted for **2-Bromo-8-methoxyquinoline**, and a common cross-coupling reaction.

Synthesis of Bromo-8-methoxyquinoline

While a direct protocol for the synthesis of **2-Bromo-8-methoxyquinoline** is not readily available in the cited literature, a detailed procedure for the synthesis of its isomer, 5-Bromo-8-methoxyquinoline, is described. This electrophilic aromatic substitution reaction can be adapted by starting with the appropriate quinoline precursor.

Experimental Protocol: Synthesis of 5-Bromo-8-methoxyquinoline[5]

- **Reaction Setup:** To a solution of 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled dichloromethane (CH_2Cl_2) (15 mL), a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform (CHCl_3) is added dropwise over 10 minutes. The reaction is conducted in the dark at ambient temperature.
- **Reaction Monitoring:** The reaction mixture is stirred for 2 days, and the progress is monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the organic layer is washed three times with a 5% aqueous solution of sodium bicarbonate (NaHCO_3) (3 x 20 mL).
- **Isolation:** The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4) and concentrated under reduced pressure.
- **Purification:** The crude material (approximately 560 mg) is purified by column chromatography on a short alumina column, eluting with a mixture of ethyl acetate and hexane (1:3, 150 mL). Evaporation of the solvent yields 5-bromo-8-methoxyquinoline as a brown solid (535 mg, 92% yield).

Suzuki-Miyaura Cross-Coupling Reaction

2-Bromo-8-methoxyquinoline is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. The following is a general protocol for the Suzuki coupling of a bromoquinoline derivative with an arylboronic acid.

Experimental Protocol: General Suzuki-Miyaura Coupling[6]

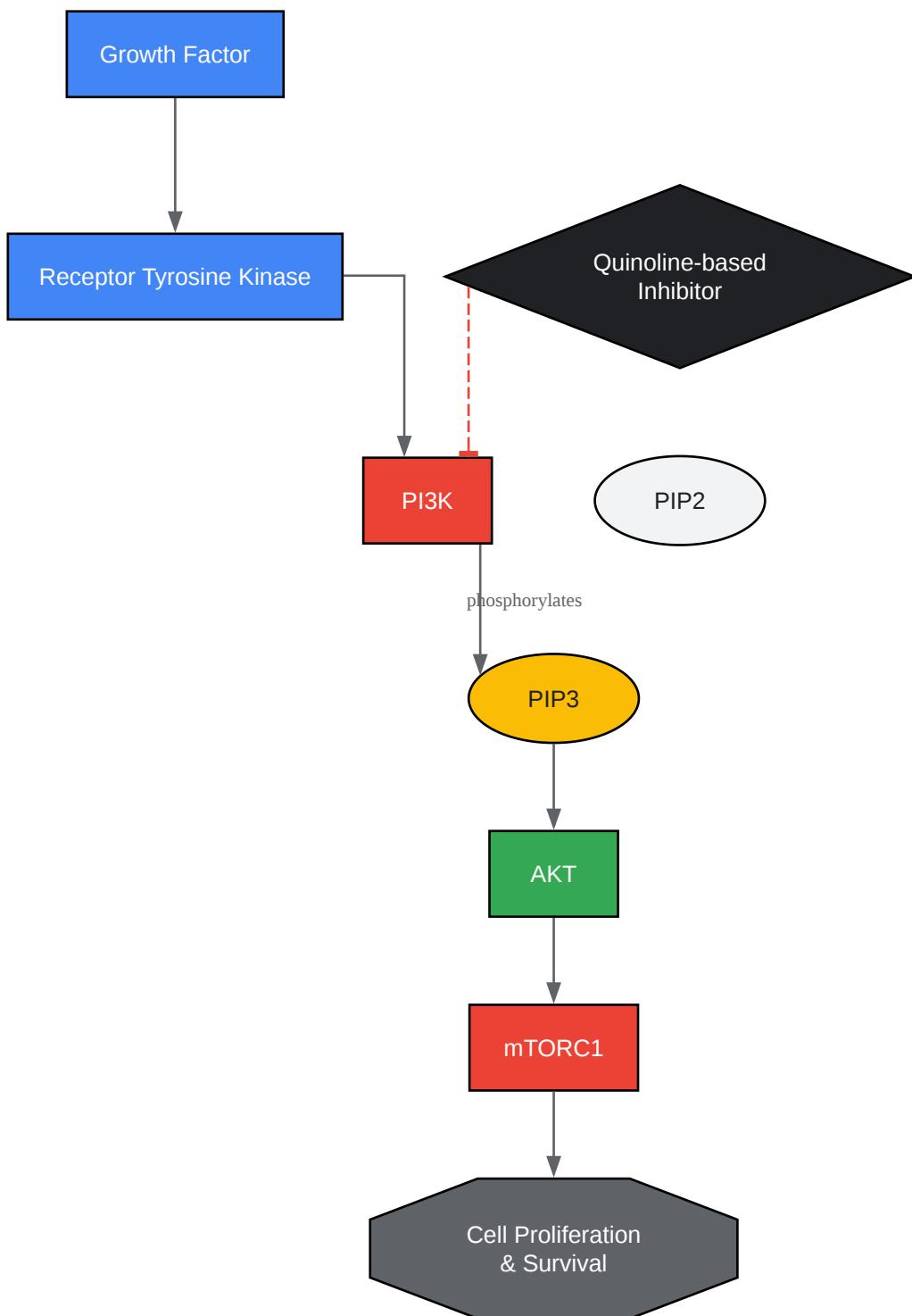
- **Reaction Setup:** In a reaction vessel, combine the bromoquinoline (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a base such as potassium carbonate (K_2CO_3) (2.0 equiv), and the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$) (0.02 equiv).
- **Solvent Addition:** Add a degassed mixture of a suitable organic solvent (e.g., acetonitrile, dioxane, or THF) and water.
- **Reaction Conditions:** The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (typically 80-100 °C) for 2 to 12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
- **Work-up:** After cooling to room temperature, the reaction is quenched by the addition of ethyl acetate and water. The layers are separated.
- **Isolation and Purification:** The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Role in Signaling Pathways and Drug Development

While specific studies detailing the direct interaction of **2-Bromo-8-methoxyquinoline** with biological signaling pathways are limited, the broader class of quinoline derivatives is extensively studied in medicinal chemistry for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Complex quinoline derivatives have been shown to modulate key cellular signaling pathways. For instance, a structurally related indoloquinoline has been demonstrated to exert its cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[7][8] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.

Below is a diagram illustrating the simplified PI3K/AKT/mTOR signaling pathway, which can be a target for quinoline-based inhibitors.



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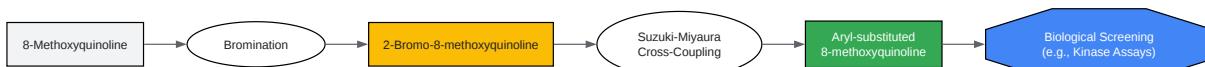
Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

The versatility of the **2-bromo-8-methoxyquinoline** scaffold allows for its elaboration into a diverse library of compounds that can be screened for activity against various biological

targets, including kinases within critical signaling pathways like the one depicted.

Synthetic Workflow and Logical Relationships

The utility of **2-Bromo-8-methoxyquinoline** as a synthetic intermediate is highlighted by its role in the construction of more complex molecular architectures. The following diagram illustrates a typical synthetic workflow involving a bromoquinoline derivative.



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